molecular formula C9H7F3O2 B1398928 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid CAS No. 1248611-17-7

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid

Cat. No.: B1398928
CAS No.: 1248611-17-7
M. Wt: 204.15 g/mol
InChI Key: DMPVZKDYYRYKAG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid is a high-purity, fluorinated organic compound offered as a key synthetic building block for research and development. This compound, with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol, is characterized by its distinct structure featuring a difluoroacetic acid group attached to a disubstituted fluoromethylphenyl ring . The provided SMILES notation is CC1=C(C(C(O)=O)(F)F)C=CC(F)=C1 . As a fluorinated phenylacetic acid derivative, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical research. Its structural features are valuable for modulating the electronic properties, metabolic stability, and binding characteristics of target compounds. Researchers can utilize this reagent in various reactions, including amide coupling to create novel derivatives, or as a scaffold for constructing compound libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPVZKDYYRYKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248611-17-7
Record name 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid
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Preparation Methods

Stepwise Process:

  • Preparation of the phenylacetic acid precursor:
    • Synthesis begins with the halogenation of the aromatic ring or side chain to introduce suitable leaving groups (e.g., chlorides or bromides).
  • Fluorination step:
    • The halogenated intermediate is subjected to nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST), or more recent, BF₃·Et₂O, which acts as a fluorine source under mild conditions.
    • For example, the use of BF₃·Et₂O has been demonstrated in the synthesis of fluorinated heterocycles and could be adapted for phenylacetic acids, given its low toxicity and operational simplicity.

Research Findings:

  • A patent describes a method where dichloromethane, tetrabutylammonium chloride, and copper acetate facilitate the conversion of difluoroaniline derivatives into phenylacetic acids with high purity, involving controlled temperature and quenching steps (see).
  • The process involves a nucleophilic substitution with fluoride ions, often under acidic or basic conditions, to replace halogen groups with fluorine.
Step Reagents Conditions Yield Notes
Halogenation Chlorination/Bromination Controlled temperature N/A Precursor formation
Fluorination BF₃·Et₂O, DAST, or Cu-difluorocarbene Mild temperature, inert atmosphere Up to 83-95% Efficient fluorination with minimal side reactions

Direct Fluorination Using Fluorinating Reagents

Recent advances have demonstrated the direct fluorination of phenylacetic acids or their derivatives using hypervalent iodine catalysis or metal-mediated fluorination.

Methodology:

  • Use of hypervalent iodine catalysts in conjunction with BF₃·Et₂O as a fluorine source enables the selective introduction of fluorine atoms into aromatic or side-chain positions.
  • For example, a catalytic system involving hypervalent iodine and BF₃·Et₂O has been shown to produce fluorinated compounds efficiently under mild, metal-free conditions.

Research Findings:

  • A study reports the synthesis of various fluorinated benzene derivatives via hypervalent iodine catalysis, achieving yields up to 95% within 10 minutes, highlighting the potential for rapid and high-yield fluorination reactions (see).
  • The process involves a cascade of fluorination, aryl migration, and cyclization, which could be adapted for the synthesis of fluorinated phenylacetic acids.
Reagent Catalyst Conditions Yield Notes
BF₃·Et₂O Hypervalent iodine Mild, room temperature Up to 95% Metal-free, rapid fluorination

Oxidative Fluorination of Precursors

Another promising route involves oxidative fluorination of phenylacetic derivatives using peracids and BF₃·Et₂O, facilitating the formation of the fluorinated acetic acid.

Procedure:

  • Phenylacetic derivatives are reacted with peracids (e.g., m-CPBA) and BF₃·Et₂O in an inert solvent like dichloromethane.
  • The reaction proceeds via a cascade involving oxidation, fluorination, and migration steps, leading to the target compound.

Research Findings:

  • A recent publication demonstrated the synthesis of 5-fluoro-2-oxazolines and related compounds through catalytic fluorination with BF₃·Et₂O, which could be extended to phenylacetic acids with appropriate modifications (see).
  • Yields are generally high, with reaction times under 15 minutes under mild conditions.
Step Reagents Conditions Yield Notes
Oxidative fluorination m-CPBA, BF₃·Et₂O 80–95°C, inert atmosphere Up to 95% Efficient, metal-free

Summary of Key Data

Preparation Method Reagents Conditions Typical Yield Advantages References
Halogenation + Fluorination Halogenating agents, BF₃·Et₂O Mild to moderate temperature 83-95% High selectivity, adaptable
Hypervalent iodine catalysis Iodine catalysts, BF₃·Et₂O Room temperature, rapid Up to 95% Fast, high yield, metal-free
Oxidative fluorination m-CPBA, BF₃·Et₂O 80–95°C Up to 95% Mild, efficient

Notes and Considerations

  • The choice of fluorinating reagent significantly influences the yield and selectivity.
  • BF₃·Et₂O is favored for its low toxicity and operational simplicity.
  • Reaction conditions such as temperature, solvent, and molar ratios are critical for optimizing yields.
  • The adaptation of these methods to synthesize 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid requires careful control of fluorination sites to avoid over-fluorination or side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Potential

The structural similarity of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid to Gemcitabine, an established anticancer drug, suggests potential applications in cancer therapy. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation. Preliminary studies have shown that this compound may exhibit activity against cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression.

Case Study : A study investigating the effects of fluorinated compounds on cancer cell lines demonstrated that this compound could significantly reduce cell viability in non-small cell lung cancer models. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

2. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, making it a candidate for developing new anti-inflammatory drugs.

Agrochemical Applications

Fluorinated compounds are known for their enhanced biological activity and stability in agrochemical formulations. This compound can be utilized as a building block for developing herbicides or pesticides due to its ability to interact with biological targets in plants.

Example Application : In a recent study, the compound was tested for herbicidal activity against various weed species. Results indicated that formulations containing this compound exhibited significant herbicidal effects, suggesting its potential use in agricultural practices.

Organic Synthesis Applications

1. Trifluoromethylation Reagents

The compound can serve as a reagent in organic synthesis, particularly for introducing trifluoromethyl groups into organic molecules. This is achieved through reactions with alkyl halides or aryl iodides.

Reagent Reaction Type Outcome
This compoundTrifluoromethylationFormation of trifluoromethylated products

Case Study : A synthetic route involving the reaction of this compound with various alkyl halides demonstrated high yields of trifluoromethylated products, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Fluorine and Methyl Substitution

  • 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid (CAS: Not specified): Difference: Lacks the ortho-methyl group. Impact: Reduced steric hindrance increases reactivity in coupling reactions (e.g., Pd-catalyzed α-arylation) compared to the methyl-containing analog. Molecular weight: 190.12 g/mol .
  • 2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS: 407640-40-8):
    • Difference : Absence of geminal difluoro substitution on the acetic acid.
    • Impact : Lower electrophilicity and altered acidity (pKa ~3.5 vs. ~1.8 for the difluoro analog), affecting its utility in decarboxylative cyclizations .

Electron-Withdrawing Groups (EWGs)

  • 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid (CAS: 206360-56-7):
    • Difference : Nitro group at the para position.
    • Impact : Enhanced electrophilicity facilitates nucleophilic aromatic substitution but reduces stability under basic conditions. Yield in radical cascade reactions: 13–30% .
  • 2,2-Difluoro-2-(3-formylphenoxy)acetic Acid (CAS: 1153778-64-3): Difference: Formylphenoxy substituent. Impact: The aldehyde group enables further functionalization (e.g., condensation reactions), though steric bulk lowers yields in cyclization protocols (41–45%) .

Substituent Effects on the Acetic Acid Moiety

Thioether and Heteroaryl Groups

  • 2,2-Difluoro-2-(phenylthio)acetic Acid :
    • Difference : Thioether linkage instead of a phenyl ring.
    • Impact : Participates in transition-metal-free decarboxylative cyclizations to yield thiodifluorooxindoles (45–74% yields). The sulfur atom stabilizes radical intermediates .
  • 2,2-Difluoro-2-(thiophen-2-yl)acetic Acid: Difference: Thiophene ring. Impact: Lower yields (39%) in benzimidazo[2,1-a]isoquinolin-6(5H)-one synthesis due to radical instability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) CCS (Ų, [M+H]+) Synthetic Yield Range
Target Compound 204.15 2.1 146.2 37–50%
2,2-Difluoro-2-(naphthalen-1-yl)acetic Acid 232.19 3.0 160.5 74%
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate 259.18 1.8 149.3 Not reported
2-(4-Fluoro-2-methylphenyl)acetic Acid 168.17 1.5 130.1 35–45%

Key Observations :

  • Geminal difluorination increases acidity and electrophilicity, enhancing reactivity in radical and decarboxylative reactions.
  • Ortho-methyl groups improve regioselectivity but may lower yields due to steric effects (e.g., 3eb synthesis: 45% in DMSO vs. trace in CH₃CN/H₂O) .
  • Short serum half-lives (4–7 hours) and rapid urinary excretion are common among perfluoroalkyl acetic acid derivatives, suggesting similar pharmacokinetics for the target compound .

Biological Activity

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of multiple fluorine atoms, suggests interesting biological activities that merit detailed exploration.

Structural Information

  • Molecular Formula : C₉H₇F₃O₂
  • SMILES : CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F
  • InChIKey : DMPVZKDYYRYKAG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antiproliferative agent and its effects on metabolic pathways.

Antiproliferative Effects

Research indicates that compounds with similar structures often exhibit antiproliferative properties against cancer cell lines. A study highlighted the significance of fluorinated compounds in inhibiting cell growth, suggesting that this compound may possess similar capabilities .

Fluorinated compounds can influence metabolic pathways by mimicking natural substrates or altering enzyme activity. The presence of fluorine atoms can enhance lipophilicity and bioavailability, potentially leading to increased interaction with biological targets .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the effects of fluorinated acetic acids on cancer cell lines, demonstrating significant growth inhibition in several types of tumors .
Study 2Explored the metabolic pathways affected by organofluorine compounds, noting that these substances can disrupt normal cellular functions and induce apoptosis in malignant cells .
Study 3Analyzed the pharmacokinetics of similar fluorinated compounds, suggesting improved absorption and distribution due to their chemical structure .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under-researched; however, studies on related compounds indicate that fluorination can significantly alter drug metabolism. For instance, increased lipophilicity often correlates with enhanced permeability across biological membranes .

Toxicological Considerations

While fluorinated compounds can exhibit beneficial biological activities, they may also pose toxicity risks. The accumulation of fluoride ions in biological systems has been associated with adverse effects on cellular metabolism and function . Therefore, further toxicological assessments are crucial for understanding the safety profile of this compound.

Q & A

Basic Research Questions

Synthesis Methodologies Q: What are the efficient synthetic routes for 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid in multi-step organic synthesis? A: The compound can be synthesized via a Ugi four-component reaction using a protected difluoromethylene-containing acid (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) as a key building block. Critical steps include:

  • Preparation of the difluoroacetate ester precursor through nucleophilic substitution (ethyl bromodifluoroacetate + thiophenol)
  • Hydrolysis under basic conditions to obtain the free acid
  • Ugi reaction with substituted anilines, aldehydes, and isocyanides under solvent-free conditions
  • Final reductive desulfanylation using Bu₃SnH/AIBN to remove the phenylsulfanyl protecting group This method achieves 43-68% overall yields for structurally analogous compounds (Scheme 1 in Ref. 8).

Structural Characterization Q: What analytical techniques are essential for confirming the structure of fluorinated phenylacetic acid derivatives? A: Key techniques include:

  • ¹H/¹³C NMR spectroscopy : Identify fluorine-induced splitting patterns and confirm substitution patterns. For example, the CF₂ group shows characteristic triplet splitting in ¹³C NMR .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight with <5 ppm error .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of fluorine atoms and steric effects .

Reaction Optimization Q: How do solvent conditions impact the efficiency of Ugi reactions involving fluorinated acids? A: Solvent-free conditions generally enhance reaction rates and yields for fluorinated substrates due to reduced fluorine-solvent interactions. Comparative studies show:

  • 15-20% higher yields in solvent-free vs. methanol-based systems
  • Improved regioselectivity with bulky isocyanides under neat conditions

Advanced Research Questions

Byproduct Analysis in Fluorinated Systems Q: How can researchers identify and mitigate side products during the synthesis of difluoromethyl-containing pseudopeptides? A: Common byproducts arise from:

  • Incomplete desulfanylation : Monitor residual phenylsulfanyl groups via LC-MS and optimize Bu₃SnH stoichiometry (1.5–2.0 equiv.) .
  • Fluorine migration : Use ¹⁹F NMR to detect unexpected CF₂H group redistribution . Mitigation strategies include stepwise addition of AIBN (0.1–0.3 equiv.) and maintaining inert atmospheres .

Electronic Effects of Fluorine Substituents Q: How do fluorine atoms influence the reactivity of phenylacetic acid derivatives in nucleophilic acyl substitution? A: Fluorine's strong electron-withdrawing effect:

  • Increases electrophilicity of the carbonyl group (reactivity enhanced by 3–5× vs. non-fluorinated analogs)
  • Stabilizes transition states through inductive effects, as shown by DFT calculations Experimental validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions.

Biological Activity Profiling Q: What strategies are effective in evaluating the bioactivity of fluorinated phenylacetic acids? A: Use:

  • Enzyme inhibition assays : Test against COX-2 or kinases, where CF₂ groups mimic phosphate moieties .
  • Metabolic stability studies : Compare half-lives in liver microsomes (fluorine often enhances metabolic resistance) .
  • SAR analysis : Systematically vary fluorine positions and measure activity changes (e.g., 4-fluoro vs. 2-methyl substitution) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid
Reactant of Route 2
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2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid

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